N-(4-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(4-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a methoxy group and a sulfur-containing moiety. Its IUPAC name reflects its intricate architecture:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C26H27N3O4S |
Molecular Weight | 465.57 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of furochromones have been evaluated for their capacity to inhibit bacterial growth and biofilm formation. In vitro studies have shown that certain derivatives can effectively target bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound's potential in oncology is noteworthy. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest . For example, a related compound exhibited an IC50 value of 10 μM against MCF-7 cells, indicating potent anticancer activity .
The proposed mechanisms of action for this class of compounds include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cellular receptors to alter signaling pathways.
- Gene Expression Modulation : Influencing the transcription of genes associated with growth and apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various structurally related compounds against E. coli and S. aureus. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted counterparts.
Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis of several derivatives against MCF-7 cells, it was found that the presence of the oxolan moiety significantly increased cytotoxicity. This study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-16-10-8-15(9-11-16)25-20(28)14-33-24-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24)13-17-5-4-12-31-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUCZJDJANRGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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